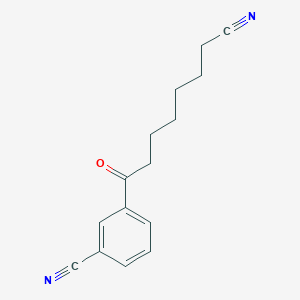

![molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4](/img/structure/B1324283.png)

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

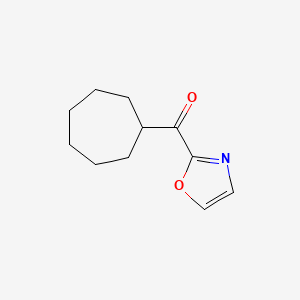

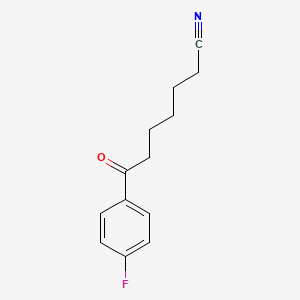

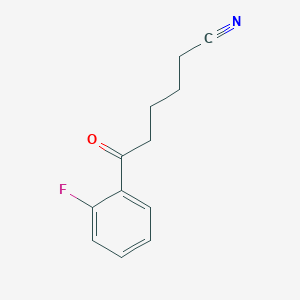

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a chemical compound with the CAS Number: 30489-62-4 . It has a molecular weight of 184.62 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride . The InChI code is 1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been well-studied and are considered efficient for the synthesis of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a solid at room temperature . It has a molecular weight of 184.62 .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Receptor Ligand Activity

Imidazo[1,2-a]pyridine exhibits significant interest in medicinal chemistry due to its pharmacological properties. It has been studied for its role as an enzyme inhibitor and receptor ligand, showcasing its potential in developing therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization for Medicinal Chemistry

The synthesis and functionalization of imidazo[1,2-a]pyridines, including the use of cost-effective catalysts and mild reaction conditions, are crucial for their pharmaceutical applications. Recent efforts in developing new methods for their synthesis are significant for enhancing their biological activity (Ravi & Adimurthy, 2017).

Broad Range of Medicinal Applications

This compound is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Its broad scope has led to its representation in various marketed preparations, highlighting its importance in therapeutic agent development (Deep et al., 2016).

Anticancer Activities

Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential anticancer properties. Its analogues have been used as lead molecules in clinical trials for novel anticancer agents, demonstrating its significance in cancer treatment research (Goel et al., 2016).

Synthesis of Polychlorinated Analogues

Research has also focused on synthesizing polychlorinated imidazo[1,2-a]pyridines as analogs of chlorinated benzimidazoles. These compounds have been synthesized through specific condensation processes, indicating their potential in chemical research (Gudmundsson et al., 1997).

Gastric Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridines have been explored as antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties. Their mechanism may involve inhibition of the H+/K+-ATPase enzyme, a novel pathway differing from traditional antiulcer medications (Kaminski et al., 1985).

Antiviral Agents Synthesis

Studies have been conducted on the synthesis of imidazo[1,2-a]pyridines as antiviral agents. These include compounds with a thioether side chain, showing pronounced activity against various viruses and highlighting their potential in antiviral drug development (Gueiffier et al., 1998).

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCENNAYDRCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629117 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride | |

CAS RN |

30489-62-4 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.